N-cyclopentyl-2-(methylsulfanyl)aniline
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Overview
Description
N-cyclopentyl-2-(methylsulfanyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a cyclopentyl group attached to the nitrogen atom and a methylsulfanyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(methylsulfanyl)aniline can be achieved through several methods. One common approach involves the reaction of cyclopentylamine with 2-chloromethylthiobenzene under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(methylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding the corresponding aniline derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Aniline derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-cyclopentyl-2-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(methylsulfanyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyclopentyl and methylsulfanyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline: Similar structure but with a methyl group on the cyclopentyl ring.
N-cyclopentyl-2-(methylthio)aniline: Similar structure but with a methylthio group instead of methylsulfanyl.
Uniqueness
N-cyclopentyl-2-(methylsulfanyl)aniline is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The combination of the cyclopentyl and methylsulfanyl groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17NS |
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Molecular Weight |
207.34 g/mol |
IUPAC Name |
N-cyclopentyl-2-methylsulfanylaniline |
InChI |
InChI=1S/C12H17NS/c1-14-12-9-5-4-8-11(12)13-10-6-2-3-7-10/h4-5,8-10,13H,2-3,6-7H2,1H3 |
InChI Key |
LDZNPMIWCBHYHZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC2CCCC2 |
Origin of Product |
United States |
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